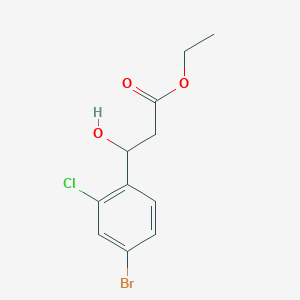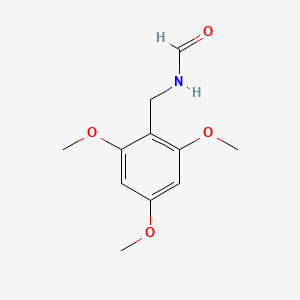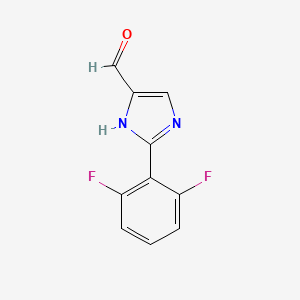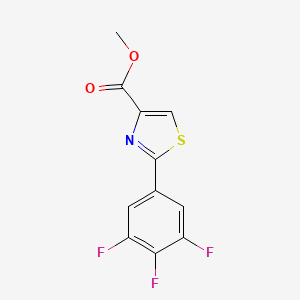
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole is a compound that features both a difluoromethyl group and a tributylstannyl group attached to an imidazole ring. This unique combination of functional groups makes it a valuable compound in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole typically involves the introduction of the difluoromethyl group and the tributylstannyl group onto the imidazole ring through a series of chemical reactions. One common method involves the use of difluoromethylation reagents and organotin compounds. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Análisis De Reacciones Químicas
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the stannyl group or the imidazole ring.
Substitution: The difluoromethyl and tributylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used but can include various fluorinated and stannylated derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, while the tributylstannyl group can facilitate its incorporation into larger molecular structures . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
1-(Difluoromethyl)-5-(tributylstannyl)-1H-imidazole can be compared with other similar compounds, such as:
Tributyltin hydride: Known for its radical reducing properties but plagued by high toxicity.
Difluoromethylated pyridines: Used in drug design due to their unique chemical properties.
The uniqueness of this compound lies in its combination of both difluoromethyl and tributylstannyl groups, which provides a distinct set of chemical and biological properties not found in other compounds .
Propiedades
Fórmula molecular |
C16H30F2N2Sn |
|---|---|
Peso molecular |
407.1 g/mol |
Nombre IUPAC |
tributyl-[3-(difluoromethyl)imidazol-4-yl]stannane |
InChI |
InChI=1S/C4H3F2N2.3C4H9.Sn/c5-4(6)8-2-1-7-3-8;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
Clave InChI |
VFOXKIAVQLNTJY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN=CN1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)





![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)


![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)
